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Introduction

Aluminum is the most abundant metal in the earth's crust and is increasingly implicated in
various cellular processes and pathologies. Accurate detection and visualization of intracellular
aluminum are crucial for understanding its biological roles and toxicological effects.
Lumogallion [4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid] is a
highly sensitive and specific fluorescent probe for aluminum.[1][2] Upon binding to AR+ ions,
Lumogallion forms a stable 1:1 complex that emits a characteristic orange fluorescence,
enabling the visualization of intracellular aluminum distribution.[1][3] This application note
provides a detailed protocol for staining and imaging intracellular aluminum in cultured cells
using Lumogallion with confocal laser scanning microscopy.

Principle of Detection

Lumogallion is a fluorescent dye that exhibits a significant increase in fluorescence intensity
upon binding to aluminum.[1] The mechanism involves the formation of a stable complex
between the Lumogallion molecule and an aluminum ion. This complex can be excited by a
standard 488 nm or 500 nm laser line, and it emits a broad fluorescence signal with a peak
around 580-590 nm. This method allows for the sensitive and specific detection of aluminum
within cellular compartments. The specificity of Lumogallion for aluminum is a key advantage,
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with minimal interference from other biologically relevant ions at typical intracellular
concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Lumogallion in
intracellular aluminum imaging, compiled from various studies.

Parameter Value Source(s)
Lumogallion Concentration S5uM-1mM

Incubation Time 30 - 60 minutes

Excitation Wavelength (Aex) ~490-500 nm

Emission Wavelength (Aem) ~575-590 nm (peak)

0.1 M Acetate Buffer (pH 5.2)

Staining Buffer
or 50 mM PIPES (pH 7.4)

Limit of Detection Approximately 2 nM

Experimental Protocol

This protocol provides a step-by-step guide for staining cultured mammalian cells with
Lumogallion to visualize intracellular aluminum.

Materials

e Lumogallion (Tokyo Chemical Industry or equivalent)

¢ Dimethyl sulfoxide (DMSOQO) or 0.1 M Acetate Buffer (pH 5.2)
o Cell culture medium (e.g., RPMI 1640)

» Phosphate-buffered saline (PBS), pH 7.4

» Paraformaldehyde (PFA), 4% in PBS for fixation

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

PIPES buffer (50 mM, pH 7.4)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium (e.g., ProLong™ Gold)

Confocal laser scanning microscope with appropriate laser lines and detectors

Stock Solution Preparation

e Lumogallion Stock Solution (10 mM): Prepare a 10 mM stock solution of Lumogallion in
DMSO. Store in the dark at -20°C.

e Working Staining Solution (10 uM): On the day of the experiment, dilute the 10 mM
Lumogallion stock solution to a final concentration of 10 uM in 0.1 M acetate buffer (pH 5.2)
or 50 mM PIPES buffer (pH 7.4).

Cell Culture and Treatment

o Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and culture
until they reach the desired confluency.

o Treat cells with the aluminum compound of interest at the desired concentration and for the
appropriate duration. Include an untreated control group.

Lumogallion Staining and Fixation

 Live Cell Staining:
o Remove the culture medium and wash the cells twice with warm PBS.

o Add the 10 uM Lumogallion working solution to the cells and incubate for 60 minutes at
37°C in the dark.

o Wash the cells twice with the staining buffer (acetate or PIPES buffer) for 15 minutes each.
 Fixation:

o After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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o Wash the cells three times with PBS.

» Nuclear Counterstaining (Optional):

o If desired, incubate the fixed cells with a DAPI solution (e.g., 1 pg/mL in PBS) for 5-10
minutes.

o Wash the cells three times with PBS.
e Mounting:

o Mount the coverslips onto glass slides using an antifade mounting medium.

Confocal Microscopy and Image Acquisition

» Allow the mounting medium to cure as per the manufacturer's instructions.
e Image the samples using a confocal laser scanning microscope.
e Imaging Parameters:

o Excitation: Use a 488 nm or 505 nm laser line for Lumogallion.

o Emission: Collect the emission signal between 520 nm and 650 nm, with a peak detection
around 580 nm.

o DAPI (if used): Excite with a 405 nm laser and collect emission between 430-470 nm.
o Pinhole: Set the pinhole to 1 Airy unit to ensure confocality and optimal resolution.

o Detector Gain and Laser Power: Adjust to achieve a good signal-to-noise ratio while
avoiding saturation of the detector. Use the same settings for all experimental groups to
allow for comparison.

e Acquire z-stacks to enable 3D reconstruction of intracellular aluminum distribution.

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Cell Preparation N

Seed and Culture Cells

Y

(Treat Cells with Aluminum Compoundj

Staining "rocedure N

Wash with PBS

Y

Encubate with Lumogallion (10 pM, 60 minD

Y

Wash with Staining Buffer

Y

Fix with 4% PFA

Y

(Counterstain with DAPI (Optional))

Y

Mount on Slides
G

Imaging a"d Analysis )

(Confocal Microscopy (Ex: 488nm, Em: 570-610an

Y

Emage Processing and Analysis)
G

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[ Intracellular Environment \

[Detection Principle\

Lumogallion

Emission
(~580 nm)

Fluorescent
Al-Lumogallion
Complex

Excitation
(~490 nm)

- J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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